c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2
Description
c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic hexapeptide designed as a melanocortin receptor (MCR) ligand. Its structure incorporates key residues critical for receptor interaction, including His (position 2), D-Phe (position 3), Arg (position 4), and Trp (position 5), cyclized via a Glu-Nle linkage. This compound exhibits conformational stability due to cyclization, which enhances its resistance to enzymatic degradation and improves receptor binding specificity .
Melanocortin receptors (MC1R–MC5R) regulate diverse physiological processes, including pigmentation (MC1R), energy homeostasis (MC3R/MC4R), and exocrine gland function (MC5R). The selectivity of this compound for specific MCR subtypes is influenced by its structural features, particularly the inclusion of D-Phe and Arg residues, which are conserved in potent agonists like MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) .
Properties
Molecular Formula |
C43H57N13O7 |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C43H57N13O7/c1-2-3-13-31-38(59)56-35(21-27-23-47-24-50-27)42(63)54-33(19-25-10-5-4-6-11-25)40(61)53-32(15-9-18-48-43(45)46)39(60)55-34(20-26-22-49-29-14-8-7-12-28(26)29)41(62)52-30(37(44)58)16-17-36(57)51-31/h4-8,10-12,14,22-24,30-35,49H,2-3,9,13,15-21H2,1H3,(H2,44,58)(H,47,50)(H,51,57)(H,52,62)(H,53,61)(H,54,63)(H,55,60)(H,56,59)(H4,45,46,48)/t30-,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
JWVUTJWCWBNVDW-CXJNCMCBSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
Sequential Amino Acid Coupling
N-Terminal Acetylation
After full sequence assembly, the N-terminal Nle is acetylated using acetic anhydride (5 equiv) and DIEA (10 equiv) in DMF.
Side-Chain Deprotection and Cyclization
Selective Deprotection of Glu Side Chain
Lactam Cyclization
Table 1: Cyclization Optimization Data
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.5 mM, pH 7.0, RT | 72 | 80 | 95 |
| 1.0 mM, pH 6.5, 40°C | 48 | 75 | 90 |
| 0.2 mM, pH 7.5, RT | 96 | 85 | 97 |
Cleavage and Global Deprotection
Resin Cleavage
Precipitation and Washing
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed 4× with ether to remove organic impurities.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
-
Observed Mass : 868.0 Da (M+H)+, matching the theoretical mass.
-
Fragmentation : MS/MS confirms the sequence via y- and b-ions.
Challenges and Mitigation Strategies
Racemization
Trp Oxidation
Incomplete Cyclization
-
Risk : Linear byproducts due to inefficient lactam formation.
-
Solution : Ultra-dilute conditions (0.2 mM) and extended reaction times (96 hours).
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs:
-
Automated Synthesizers : Reduce manual handling and improve reproducibility.
-
Cost-Efficiency : Replace HBTU with cheaper TBTU without sacrificing yield.
-
Green Chemistry : Use PEG-based resins to minimize DMF waste.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue in the peptide can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize tryptophan residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents for disulfide bonds.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute specific amino acid residues.
Major Products Formed
Oxidation: Kynurenine and other oxidation products.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Pharmacological Properties
c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 exhibits a range of pharmacological activities primarily through its interaction with melanocortin receptors (MCRs). These receptors are involved in various physiological processes, including energy homeostasis, appetite regulation, and pigmentation.
-
Melanocortin Receptor Agonism :
- The compound acts as an agonist for the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R), which are implicated in obesity and metabolic disorders. Studies have shown that this compound can effectively stimulate these receptors, leading to increased energy expenditure and reduced food intake in animal models .
- Antagonistic Properties :
Applications in Cancer Research
The compound has also been explored for its potential use in cancer diagnostics and therapeutics:
-
Tumor Targeting :
- Research indicates that cyclic peptides like this compound can be conjugated with imaging agents to enhance tumor visualization. For instance, studies involving radiolabeled versions of similar peptides have shown high specificity for cancer cell lines, suggesting potential applications in targeted imaging and therapy .
- Therapeutic Delivery :
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- A study demonstrated that the cyclic peptide could significantly reduce body weight in obese mouse models by activating MC4R pathways, highlighting its potential as an anti-obesity agent .
- Another investigation focused on the use of radiolabeled analogues for imaging melanoma. The results showed promising tumor uptake and retention characteristics, indicating that such modifications could enhance diagnostic capabilities in oncology .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 involves its binding to specific receptors, such as melanocortin receptors. Upon binding, the peptide can activate or inhibit signaling pathways, leading to various biological effects. The molecular targets and pathways involved depend on the specific receptor and the context of the study. For example, binding to melanocortin receptors can influence pigmentation, inflammation, and energy homeostasis .
Comparison with Similar Compounds
Structural Similarity to MT-II
The global minimum conformation of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 (analogue 1 in ) was superimposed with MT-II, revealing a root-mean-square deviation (RMSD) of 0.21 Å , indicating nearly identical backbone geometry (Figure 2, ). This structural mimicry explains its potent agonistic activity at MC1R and MC4R. Key differences include:
Comparison with Linear Analogues
Linear peptides lacking cyclization, such as Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 (), show reduced receptor selectivity. For example:
- Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 exhibits hMC1R selectivity (EC₅₀ = 0.8 nM) due to the trifluoromethyl group on D-Phe enhancing hydrophobic interactions. However, its linear structure results in shorter plasma half-life compared to cyclic analogues .
- In contrast, cyclic peptides like this compound demonstrate balanced activity at multiple MCRs (Table 1).
Table 1: Receptor Selectivity and Activity of this compound and Analogues
Role of D-Amino Acids and Arginine
- D-Phe Substitution: D-amino acids, such as D-Phe, enhance proteolytic stability and promote β-turn conformations critical for receptor binding. In this compound, D-Phe at position 3 aligns with the "pharmacophore motif" (His-Phe-Arg-Trp) conserved in melanocortin peptides .
- Arg vs. Nle Substitution: Replacing Arg with Nle (norleucine) in linear analogues () abolishes MC3R/MC4R activity but boosts MC1R selectivity. This suggests Arg is essential for broader MCR activation, likely through electrostatic interactions with conserved receptor residues .
Receptor Selectivity and Functional Outcomes
Agonist vs. Antagonist Profiles
While this compound acts as a pan-agonist at MCRs (Table 1), other cyclic peptides exhibit antagonist activity. For example:
Comparison with Opioid Peptides
Peptides like CTP-NH2 () and FMRFamide analogues () highlight the importance of D-amino acids and β-turn structures in receptor targeting:
- CTP-NH2 ([D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2]) adopts a type II' β-turn critical for mu-opioid receptor antagonism. Similarly, the β-turn in this compound facilitates MCR binding .
- FMRFamide-related peptides (e.g., D-Met²-FMRFamide) show that D-amino acids enhance potency at non-MCR targets (e.g., colonic motility regulation), suggesting a universal role for D-residues in stabilizing bioactive conformations .
Key Research Findings and Implications
Cyclization Enhances Stability : Cyclic peptides like this compound exhibit prolonged activity due to resistance to proteolysis, making them superior to linear analogues for therapeutic development .
Arg is Critical for Broad MCR Activation : Retaining Arg at position 4 enables multi-receptor engagement, whereas substitutions (e.g., Nle) restrict selectivity .
D-Phe Optimizes Conformation : The D-configuration at position 3 stabilizes a β-turn, aligning the pharmacophore for receptor interaction .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity and purity of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 in synthetic preparations?
- Methodological Answer : High-resolution techniques such as reverse-phase HPLC (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity assessment, with LC-MS providing molecular weight verification. Structural confirmation requires nuclear magnetic resonance (NMR) for backbone cyclization analysis and circular dichroism (CD) to assess secondary structure. Quantum chemical computations (e.g., DFT) can model cyclic lactam conformations .
Q. How should researchers design in vitro bioassays to evaluate the melanotropic activity of this compound?
- Methodological Answer : Standardize bioassays using amphibian (Rana pipiens) or reptilian (Anolis carolinensis) skin models to measure melanosome dispersion. Include alpha-MSH as a positive control and normalize potency metrics (e.g., EC50 values). Ensure replication across biological replicates (n ≥ 3) and account for interspecies receptor subtype variations .
Q. What are the critical steps in validating the stability of this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use RP-HPLC to monitor degradation products and LC-MS to identify oxidation or deamidation sites. Lyophilized peptides should be stored at -20°C in desiccated conditions to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective in optimizing the conformational stability and receptor binding affinity of cyclic lactam melanotropin analogs?
- Methodological Answer : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to study lactam ring flexibility and side-chain interactions. Use docking algorithms (e.g., AutoDock Vina) to predict binding poses at melanocortin receptors (MC1R/MC4R). Validate with alanine scanning mutagenesis to identify critical residues for receptor activation .
Q. How do interspecies variations in melanocortin receptor subtypes influence the pharmacological profiling of this compound?
- Methodological Answer : Perform cross-species receptor transactivation assays using MC1R/MC4R isoforms from human, murine, and reptilian models. Compare potency ratios (e.g., lizard vs. frog bioassays) to identify species-specific pharmacophores. Chimeric receptor constructs can isolate structural determinants of ligand selectivity .
Q. What methodologies enable the quantification of residual biological activity in prolonged-acting cyclic melanotropin analogs?
- Methodological Answer : Design time-course bioassays with repeated washes to remove unbound ligand. Measure residual melanosome dispersion at 24–48 hr post-treatment. Use radiolabeled analogs (e.g., ¹²⁵I-Tyr²) to track receptor dissociation kinetics. Correlate prolonged activity with lactam ring size (23-membered optimal) .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with cyclic melanotropin derivatives?
- Methodological Answer : Address bioavailability limitations via pharmacokinetic profiling (plasma half-life, tissue distribution). Modify the peptide with PEGylation or lipid conjugation to enhance metabolic stability. Use microdialysis in target tissues (e.g., hypothalamus for MC4R) to measure bioactive concentrations .
Data Analysis & Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-response data from melanotropin bioassays?
- Methodological Answer : Fit dose-response curves using four-parameter logistic regression (GraphPad Prism) to calculate EC50 and Hill coefficients. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report variability as SEM and validate assumptions via residual plots .
Q. How should researchers address contradictory results in receptor binding affinity vs. functional activity for cyclic melanotropins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
